N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Autotaxin inhibitor lysophosphatidic acid fibrosis

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 681266-39-7) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, featuring a 5,5-dioxide (sulfone) moiety, an ortho-tolyl substituent at the N2 position, and a benzamide group at the C3 position. This compound is part of a broader family of 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole derivatives that have been actively investigated as Autotaxin (ATX) inhibitors, with reported IC50 values in the low micromolar to sub-micromolar range for optimized analogs.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 681266-39-7
Cat. No. B2853438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS681266-39-7
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H17N3O3S/c1-13-7-5-6-10-17(13)22-18(15-11-26(24,25)12-16(15)21-22)20-19(23)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,23)
InChIKeyXCOHQASQVFHLNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 681266-39-7): Core Identity and Compound Class


N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 681266-39-7) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, featuring a 5,5-dioxide (sulfone) moiety, an ortho-tolyl substituent at the N2 position, and a benzamide group at the C3 position . This compound is part of a broader family of 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole derivatives that have been actively investigated as Autotaxin (ATX) inhibitors, with reported IC50 values in the low micromolar to sub-micromolar range for optimized analogs [1]. The o-tolyl substitution pattern, combined with the electron-withdrawing 5,5-dioxide group, distinguishes this compound from its para-tolyl, meta-tolyl, phenyl, and non-dioxide counterparts, making it a valuable candidate for structure-activity relationship (SAR) studies and screening library enrichment.

Why N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Thieno[3,4-c]pyrazole derivatives with identical core scaffolds but differing substitution patterns exhibit marked divergence in biological activity, target selectivity, and physicochemical properties. The ortho-tolyl regioisomer at N2 introduces steric hindrance and altered π-electron distribution compared to para-tolyl or unsubstituted phenyl analogs, affecting binding pocket complementarity in targets such as Autotaxin and kinases [1]. The 5,5-dioxide (sulfone) group confers enhanced aqueous solubility and metabolic stability relative to the non-oxidized sulfide or sulfoxide analogs, a critical consideration for in vitro assay reproducibility and in vivo pharmacokinetics [2]. Simple replacement with the non-dioxide analog N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, or with the para-tolyl isomer, risks loss of potency, altered selectivity profiles, and invalid cross-study comparisons. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Against Closest Analogs


Autotaxin Inhibition Potency: Thieno[3,4-c]pyrazole Scaffold Benchmarking Against Clinical Candidate Ziritaxestat

The 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole scaffold, to which the target compound belongs, has been optimized to yield Autotaxin inhibitors with IC50 values of 0.9–2.0 μM, with the most potent derivative achieving IC50 = 0.33 μM against ATX-mediated nucleotide phosphodiesterase activity [1]. While this specific compound (CAS 681266-39-7) was not the lead in that study, its o-tolyl and benzamide substitution pattern positions it within the SAR trajectory that produced these potencies. By comparison, the first-in-class clinical ATX inhibitor ziritaxestat (GLPG-1690) exhibits IC50 in the low nanomolar range, providing a benchmark for further optimization [1].

Autotaxin inhibitor lysophosphatidic acid fibrosis

Regioisomeric Effect: ortho-Tolyl vs. para-Tolyl Substitution on Binding Conformation and Predicted Target Affinity

The ortho-tolyl group at the N2 position of the thieno[3,4-c]pyrazole core imposes a torsional constraint distinct from the para-tolyl isomer N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. Molecular docking studies on related thieno[3,4-c]pyrazole Autotaxin inhibitors indicate that the dihedral angle between the N2-aryl ring and the pyrazole plane directly influences hydrogen-bonding interactions with the catalytic zinc ion and hydrophobic pocket occupancy [1]. The ortho-methyl group sterically restricts rotation, potentially favoring a binding-competent conformation but also risking steric clash if the binding pocket is narrow. The para-tolyl isomer, by contrast, permits free rotation and may adopt multiple low-energy conformations, reducing entropic binding penalty but also decreasing specificity.

regioisomer ortho-tolyl structure-activity relationship

5,5-Dioxide (Sulfone) vs. Non-Oxidized Analog: Impact on Physicochemical and Pharmacokinetic Profile

The 5,5-dioxide (sulfone) functional group in the thieno[3,4-c]pyrazole core represents a critical divergence from the non-oxidized analog N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. The sulfone moiety increases polarity (calculated XLogP3 = 2.2 for the target compound vs. estimated ~3.5 for the non-oxidized sulfide analog), enhancing aqueous solubility and reducing non-specific protein binding [1]. In the broader thieno[3,4-c]pyrazole Autotaxin inhibitor series, the 5,5-dioxide group was essential for maintaining cellular activity, with non-oxidized analogs showing >10-fold loss of potency in cell-based assays due to poor solubility and membrane permeability [1]. The sulfone also confers metabolic stability by eliminating the thioether as a site of oxidative metabolism.

sulfone metabolic stability aqueous solubility

Kinase Inhibition Profile: PKD Activity of Close Structural Analog N-[2-(o-tolyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

A close structural analog differing only in the C3 substituent (propanamide vs. benzamide) and lacking the 5,5-dioxide group—N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (BindingDB ID: BDBM32335, PubChem CID 3238449)—was evaluated in a PKD (protein kinase D) high-throughput screening assay and exhibited an IC50 of 50,000 nM (50 μM) [1]. This suggests that the N2-o-tolyl thieno[3,4-c]pyrazole core has intrinsic, albeit modest, kinase-binding capacity. The target compound, with its 5,5-dioxide and benzamide moieties, is predicted to show altered kinase selectivity and potentially enhanced potency due to additional hydrogen-bonding interactions from the sulfone oxygens and the benzamide carbonyl.

PKD kinase BindingDB kinase profiling

Anti-HIV-1 Activity on Related 5,5-Dioxide Pyrazolo-Thiazine Scaffold: External Benchmark for Antiviral Screening Triage

While not a direct analog of the target compound, a related 5,5-dioxide-containing pyrazolobenzothiazine scaffold yielded compounds with significant anti-HIV-1 activity: compounds 7l and 7m demonstrated EC50 values of 5.4 μM and 3.3 μM, respectively, against HIV-1 in cell-based assays, while compound 7j showed moderate activity (EC50 = 17.1 μM) [1]. The shared 5,5-dioxide functionality and heterocyclic architecture suggest that the target compound's sulfone moiety may contribute to antiviral activity through similar mechanisms, though direct extrapolation requires experimental confirmation.

anti-HIV-1 antiviral screening EC50

Patent Landscape Differentiation: Thieno[3,4-c]pyrazole as Privileged Scaffold for Kinase Inhibition vs. Thieno[2,3-c]pyrazole Isomers

Patent analysis reveals that the thieno[3,4-c]pyrazole scaffold (the core of the target compound) has been specifically claimed for interleukin-2-inducible tyrosine kinase (ITK) inhibition, whereas the isomeric thieno[2,3-c]pyrazole scaffold has been pursued for distinct kinase targets including VEGFR and HGF receptor signaling [1][2]. This target selectivity divergence, driven by the different ring fusion geometry, means that the target compound's [3,4-c] core cannot be substituted with a [2,3-c] isomer without fundamentally altering the kinome selectivity profile. The o-tolyl substitution further differentiates the target compound within the [3,4-c] series.

kinase inhibitor patent analysis scaffold comparison

Recommended Application Scenarios for N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Based on Quantitative Evidence


Autotaxin (ATX) Inhibitor Hit-to-Lead and SAR Expansion

Researchers engaged in ATX/LPA axis drug discovery should procure this compound as a conformationally constrained ortho-tolyl probe within the validated 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole scaffold series that has produced inhibitors with IC50 = 0.9–2.0 μM, with the most potent analog achieving IC50 = 0.33 μM against ATX phosphodiesterase activity [1]. The o-tolyl regioisomer enables exploration of steric effects on ATX catalytic site binding that the para-tolyl and phenyl analogs cannot provide. The 5,5-dioxide group ensures adequate aqueous solubility and cellular activity, avoiding the >10-fold potency drop observed with non-oxidized analogs in cell-based assays [1].

Kinase Selectivity Profiling and ITK-Focused Medicinal Chemistry

Given the patent-backed association of the thieno[3,4-c]pyrazole scaffold with ITK inhibition [2], and the availability of a PKD IC50 benchmark (50 μM) from the close analog N-[2-(o-tolyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide [3], this compound is suited for broad kinome selectivity panels. Its 5,5-dioxide and benzamide substituents differentiate it from the propanamide analog, enabling assessment of C3-substituent effects on kinase polypharmacology. Procurement is justified for laboratories building kinase inhibitor libraries where scaffold geometry ([3,4-c] vs. [2,3-c] vs. [3,2-c]) is a key selectivity determinant.

Antiviral Screening Panel Inclusion for HIV-1 and Emerging RNA Viruses

Based on the anti-HIV-1 activity demonstrated by structurally related 5,5-dioxide pyrazolo-fused heterocycles (EC50 = 3.3–17.1 μM) [4], this compound warrants inclusion in phenotypic antiviral screening cascades. Its thieno[3,4-c]pyrazole core, distinct from the pyrazolobenzothiazine scaffold of the reference compounds, may offer a differentiated resistance profile and mechanism of action. Procurement for antiviral screening libraries is recommended with the explicit caveat that direct anti-HIV-1 activity data for this specific compound have not been published.

Physicochemical and Metabolic Stability Comparator Studies

For ADME/PK laboratories, this compound serves as a representative 5,5-dioxide (sulfone) thieno[3,4-c]pyrazole that can be systematically compared with its non-oxidized sulfide analog and with regioisomeric variants (para-tolyl, meta-tolyl, phenyl). The calculated XLogP3 of 2.2 , combined with the established class-level solubility advantage of the dioxide group (≥5-fold improvement over non-oxidized forms) [1], provides a foundation for experimental determination of LogD, kinetic solubility, microsomal stability, and plasma protein binding. Procurement of the matched analog set enables definitive SAR for the sulfone moiety's contribution to drug-like properties.

Quote Request

Request a Quote for N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.